

Interspecies Pharmacokinetics of Butafosfan: A Comparative Guide

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Compound of Interest

Compound Name: Butafosfan

Cat. No.: B7823276

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This guide provides a comparative overview of the pharmacokinetics of **Butafosfan** across various animal species. **Butafosfan**, an organic phosphorus compound, is utilized in veterinary medicine to support metabolism, particularly in instances of metabolic disorders.^[1]

Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted—in different species is crucial for effective and safe therapeutic application. This document summarizes key pharmacokinetic parameters, details experimental methodologies from published studies, and presents a generalized workflow for pharmacokinetic analysis.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of **Butafosfan** in cattle and piglets following intravenous (IV) and intramuscular (IM) administration. Data for horses and sheep are limited in the publicly available scientific literature.

Parameter	Cattle (IV)	Piglets (IV)	Piglets (IM)	Horses (IV)	Sheep
Dose	5.6 mg/kg bw[1]	10 mg/kg bw[2][3]	10 mg/kg bw[2]	High Dose & Low Dose	No Data Available
Cmax (Maximum Concentration)	-	-	28.11 µg/mL	87.811 µg/mL (High Dose) 10.224 µg/mL (Low Dose)	No Data Available
Tmax (Time to Maximum Concentration)	-	-	0.31 h	-	No Data Available
t1/2 (Half-life)	1.38 h (terminal elimination)	3.30 h	4.21 h	No Data Available	No Data Available
AUC (Area Under the Curve)	-	64.49 ± 15.07 µg·h/mL	48.29 ± 21.67 µg·h/mL	No Data Available	No Data Available
Clearance (Cl)	-	0.16 L/kg/h	-	No Data Available	No Data Available
Volume of Distribution (Vss)	-	0.81 ± 0.44 L/kg	-	No Data Available	No Data Available
Bioavailability (F)	-	-	74.69%	-	No Data Available

Data for horses is derived from a PhD thesis abstract and full pharmacokinetic parameters were not available. The study indicated a two-compartment model fit for the data. Pharmacokinetic data for sheep is not readily available in published literature; studies have focused on metabolic effects.

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of scientific studies. Below are summaries of experimental protocols used in key pharmacokinetic studies of **Butafosfan**.

Study in Cattle

- Objective: To determine the pharmacokinetic profile of **Butafosfan** in cattle after intravenous administration.
- Animals: Non-lactating cattle.
- Drug Administration: A single intravenous dose of 5.6 mg/kg body weight of **Butafosfan** was administered.
- Sample Collection: Serum samples were collected at various time points to determine the concentration of **Butafosfan**. Urine and feces were collected for 12 hours post-administration to assess excretion.
- Analytical Method: The concentration of **Butafosfan** in serum, urine, and feces was determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Pharmacokinetic Analysis: The serum concentration-time data was analyzed using a three-compartment model.

Study in Piglets

- Objective: To investigate the pharmacokinetics and bioavailability of **Butafosfan** in piglets after intravenous and intramuscular administration.
- Animals: Clinically healthy crossbred weaning piglets.
- Drug Administration: A single dose of 10 mg/kg body weight of **Butafosfan** was administered intravenously and intramuscularly.
- Sample Collection: Blood samples were collected at predetermined time intervals after drug administration.

- Analytical Method: Plasma concentrations of **Butafosfan** were quantified using a validated analytical method.
- Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental analysis.

Study in Horses

- Objective: To develop an analytical method and study the pharmacokinetics of compound **Butafosfan** injection in horses.
- Animals: Three horses per dose group.
- Drug Administration: The specific intravenous doses were not detailed in the available abstract but were referred to as "high dose" and "low dose".
- Sample Collection: Serum samples were collected at 1, 6, 12, 30 minutes and 1, 2, 4, 8, 16, 24, 32 hours post-administration.
- Analytical Method: A liquid chromatography-mass spectrometry (LC-MS) method was developed to quantify **Butafosfan** concentrations in horse serum.
- Pharmacokinetic Analysis: The data was analyzed using the software 3P97 and fitted to a two-compartment model.

Metabolic Effects Study in Sheep

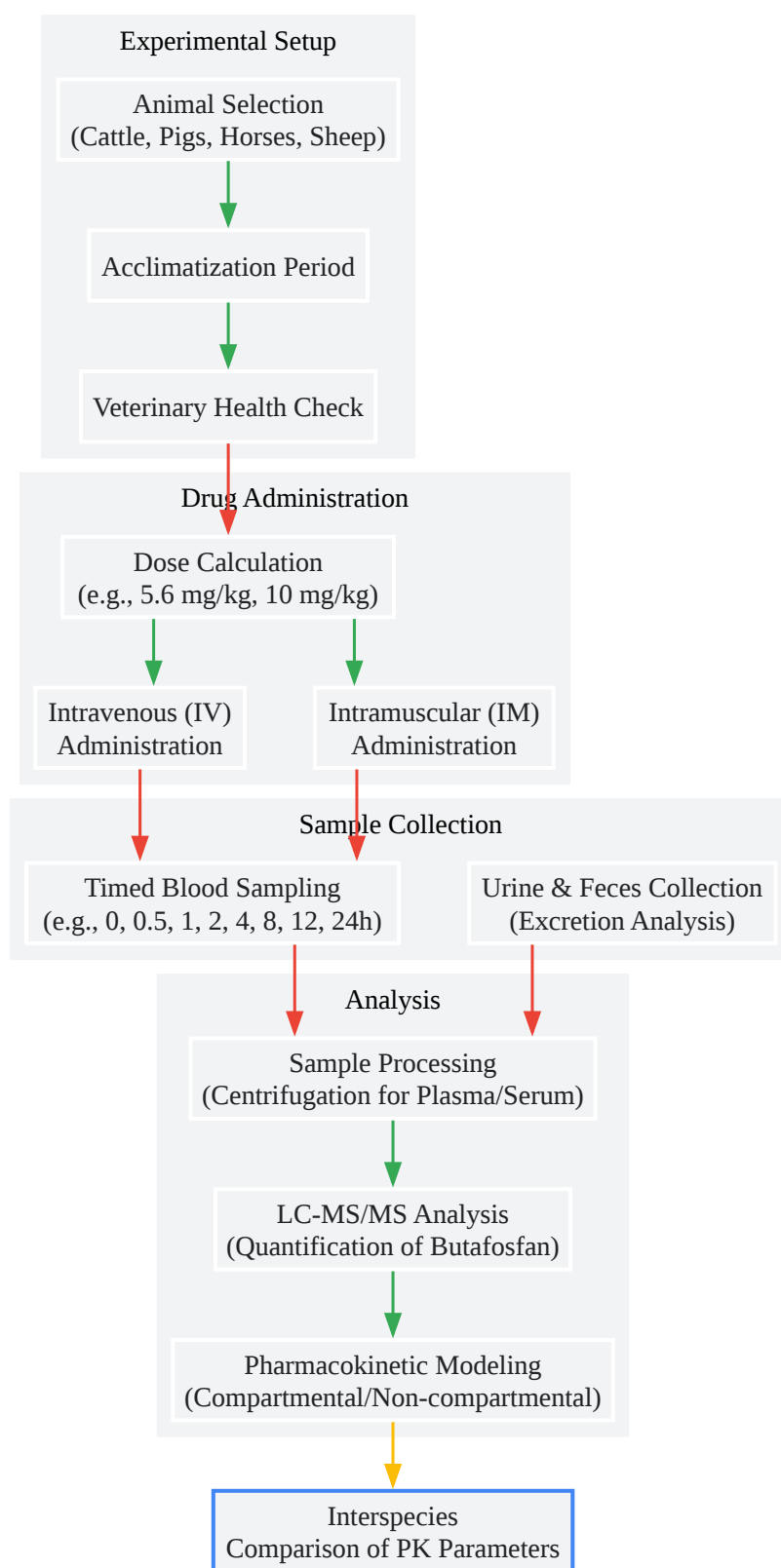
While not a pharmacokinetic study, a study on the metabolic effects of **Butafosfan** in pregnant ewes provides insight into experimental design for this species.

- Objective: To evaluate the effects of **Butafosfan** and cyanocobalamin on metabolic indices around parturition.
- Animals: Clinically healthy 3-year-old pregnant Afshari ewes.
- Drug Administration: Ewes received intravenous injections of a combination of 10% **Butafosfan** and 0.005% cyanocobalamin at doses of 2, 4, and 6 ml/ewe on days 19-21, 10-12, and 1-3 before parturition.

- **Sample Collection:** Blood samples were collected on days 21, 12, and 3 before lambing, on the day of parturition, and on days 3, 12, and 21 after parturition.
- **Analysis:** Serum concentrations of various metabolites were measured.

Visualizing the Experimental Process

The following diagram illustrates a typical experimental workflow for an interspecies pharmacokinetic comparison of **Butafosfan**.



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